![molecular formula C14H17FN2O4 B2720067 {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid CAS No. 625408-93-7](/img/structure/B2720067.png)
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Pharmacokinetic Properties
Norfloxacin, a fluorinated piperazinyl-substituted congener of nalidixic acid, demonstrates a wider in vitro antibacterial spectrum and greater potency than nalidixic acid. It has enhanced activity against most Gram-negative pathogens and is active against Pseudomonas aeruginosa and some Gram-positive organisms. It shows promise in treating acute or uncomplicated urinary tract infections, gonorrhea, and bacterial gastroenteritis, with a low propensity to select for bacterial resistance during clinical use, although further confirmation is needed (Holmes, Brogden, & Richards, 1985).
Piperazine Derivatives in Therapeutics
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in a wide array of drugs with various therapeutic uses including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This highlights the flexibility of piperazines as a building block in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine-based molecules have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review discusses the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the need for further development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Antioxidant Activity
Chlorogenic acid, a phenolic compound with a wide range of health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, is discussed for its dual role as a food additive and a nutraceutical against metabolic syndrome. This compound's potential for the formulation of dietary supplements and functional foods is noted, underscoring its relevance in addressing oxidative stress-related diseases (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Comparative Pharmacokinetic Parameters
Recent piperazinyl-substituted mono-fluoroquinolones are part of a family with common characteristics and variable parameters, including a DNA-gyrase inhibitory mechanism and low protein binding. They have a high volume of distribution, with significant tissue concentrations, and vary in oral bioavailability, peak serum levels, metabolic biotransformation, and renal elimination. This review highlights the need for customized therapeutic approaches based on pharmacokinetic properties (Neuman, 1987).
Eigenschaften
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYWATQNXIBIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.